

Preparing Z-LRGG-AMC Stock Solution in DMSO: An Application Note and Protocol

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Compound of Interest

Compound Name: Z-LRGG-AMC

Cat. No.: B12385867

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This document provides a detailed protocol for the preparation of a stock solution of **Z-LRGG-AMC** (Z-Leu-Arg-Gly-Gly-AMC), a fluorogenic substrate widely used in the study of deubiquitinating enzymes (DUBs). Accurate preparation of this substrate is critical for reliable and reproducible results in enzyme activity assays and high-throughput screening for DUB inhibitors.

Introduction

Z-LRGG-AMC is a synthetic peptide substrate that is cleaved by certain DUBs, such as isopeptidase T, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).^{[1][2][3]} The increase in fluorescence upon AMC release can be monitored to quantify enzyme activity.^{[2][3]} This application note provides a step-by-step guide to preparing a concentrated stock solution of **Z-LRGG-AMC** in dimethyl sulfoxide (DMSO), ensuring its stability and proper handling for downstream applications.

Quantitative Data Summary

A summary of the key physical and chemical properties of **Z-LRGG-AMC** is presented in the table below for easy reference.

Property	Value	Source
Molecular Weight	692.76 g/mol	[4][5][6]
Solubility in DMSO	16 mg/mL	[2][3]
Excitation Wavelength (AMC)	340-360 nm	[2][3][4]
Emission Wavelength (AMC)	440-460 nm	[2][3][4]
Recommended Storage (Solid)	-20 to -70 °C	[1][7]
Recommended Storage (in DMSO)	-20 °C or -80 °C	[6]

Experimental Protocol: Preparation of a 10 mM Z-LRGG-AMC Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Z-LRGG-AMC** in DMSO.

Materials:

- **Z-LRGG-AMC** powder
- Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile pipette tips

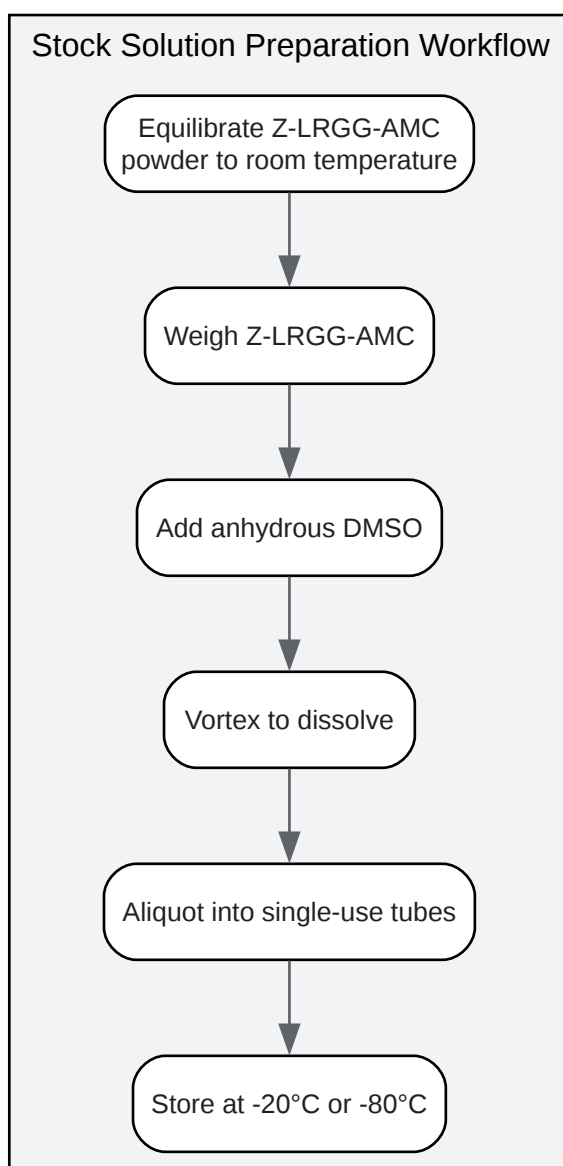
Procedure:

- **Equilibration:** Before opening, allow the vial of **Z-LRGG-AMC** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

- Weighing: Carefully weigh out the desired amount of **Z-LRGG-AMC** powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.93 mg of **Z-LRGG-AMC** (see calculation below).
- Calculation:
 - Formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - Example for 1 mL of 10 mM stock:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 692.76 \text{ g/mol}$
 - $\text{Mass (mg)} = 6.9276 \text{ mg} \approx 6.93 \text{ mg}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the **Z-LRGG-AMC** powder. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the substrate, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.^{[1][7]}
- Storage: Store the aliquots at -20°C or -80°C, protected from light.^[6] When stored properly, the solution should be stable for several months.

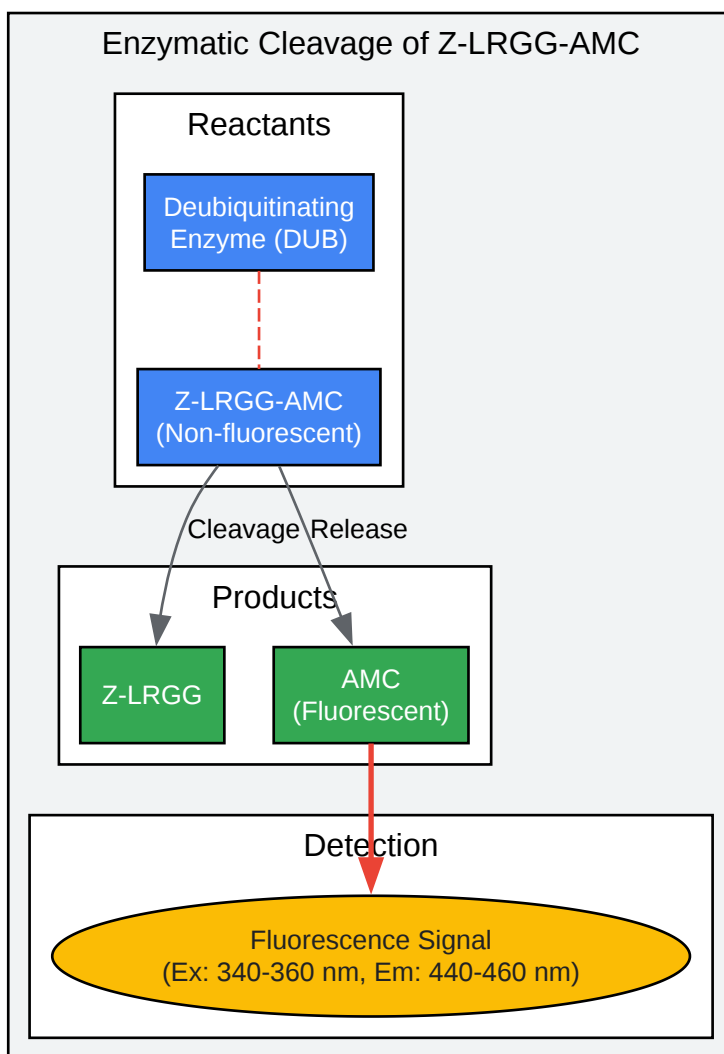
Visualizations

The following diagrams illustrate the experimental workflow for preparing the **Z-LRGG-AMC** stock solution and the enzymatic reaction it is involved in.



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Caption: Workflow for **Z-LRGG-AMC** Stock Solution Preparation.



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Caption: **Z-LRGG-AMC** Cleavage and Fluorescence Detection.

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